

famphur and its oxygen analog famoxon

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An In-depth Technical Guide on **Famphur** and its Oxygen Analog, Famoxon

Introduction

Famphur is a systemic organothiophosphate insecticide and acaricide used primarily in veterinary medicine to control parasites in livestock.[1] Its chemical name is O,O-dimethyl O-[p-(N,N-dimethylsulfamoyl)phenyl] phosphorothioate.[2] Like other organothiophosphates, **famphur** itself is not a potent cholinesterase inhibitor. It requires metabolic activation to its oxygen analog, famoxon, which is the primary active toxicant.[3][4] This process, known as oxidative desulfuration, replaces the sulfur atom with an oxygen atom, significantly increasing the compound's ability to inhibit acetylcholinesterase.

This document provides a comprehensive technical overview of **famphur** and famoxon, detailing their chemical properties, mechanism of action, metabolism, toxicology, and the analytical methods for their detection. It is intended for researchers, scientists, and professionals involved in drug development and toxicology.

Chemical and Physical Properties

Famphur is a crystalline powder, while its oxygen analog, famoxon, is the biologically active metabolite.[2] Key properties are summarized below.



| Property | Famphur | Famoxon |
|-------------------|---|--|
| IUPAC Name | [4-(dimethylsulfamoyl)phenyl] O,O-dimethyl phosphorothioate | [4-(dimethylsulfamoyl)phenyl] dimethyl phosphate[5] |
| CAS Number | 52-85-7[2][6][7][8] | 960-25-8[5] |
| Molecular Formula | C10H16NO5PS2[2][9] | C ₁₀ H ₁₆ NO ₆ PS[10] |
| Molecular Weight | 325.3 g/mol [2] | 309.28 g/mol [10] |
| Physical Form | Crystalline Powder[2] | Not specified |
| Melting Point | 53°C[9] | Not specified |
| Canonical SMILES | CN(C)S(=O) (=O)C1=CC=C(C=C1)OP(=S) (OC)OC | CN(C)S(=0) (=0)C1=CC=C(C=C1)OP(=0) (OC)OC[5] |

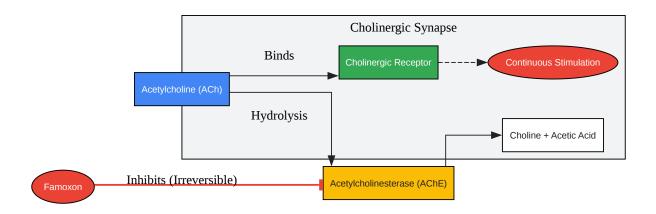
Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of action for **famphur** and its metabolites is the inhibition of acetylcholinesterase (AChE), an essential enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine (ACh).[2][11]

- Bioactivation: Famphur undergoes metabolic conversion to famoxon. This is a critical step, as famoxon is a much more potent inhibitor of AChE.[3][4] Studies show famoxon is approximately 100 times more effective than famphur in inhibiting house fly head cholinesterase.[4]
- Enzyme Inhibition: Famoxon, like other organophosphates, acts as an irreversible inhibitor of AChE.[11][12] It phosphorylates the serine hydroxyl group within the active site of the enzyme.[13]
- Acetylcholine Accumulation: The inactivation of AChE leads to the accumulation of acetylcholine at neuromuscular junctions and other cholinergic synapses.
- Toxic Effects: This excess acetylcholine results in continuous stimulation of cholinergic receptors, leading to widespread systemic effects, including potentiation of parasympathetic



activity, persistent depolarization of skeletal muscle, and initial stimulation followed by depression of the central nervous system.[2]



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Caption: Inhibition of Acetylcholinesterase by Famoxon.

Pharmacokinetics and Metabolism

Famphur is metabolized and eliminated relatively quickly in mammals. The conversion to famoxon is the key bioactivation step, while other metabolic pathways lead to detoxification.

Absorption and Distribution

Famphur can be administered via injection, dermal pour-on, or in feed.[1][14] After intramuscular injection in reindeer, residues of **famphur** and its oxon were detectable for up to 12 days in the kidney and muscle.[2] In cattle treated with a pour-on application, the half-life of **famphur** and famoxon in subcutaneous fat was found to be 0.9 days.[3]

Metabolism

The metabolic fate of **famphur** has been studied in several species. The primary pathway of toxicological significance is the oxidative desulfuration to famoxon.[3] Other identified metabolites are significantly less toxic and include products of demethylation and cleavage of the P-O-phenyl bond.[4][15]



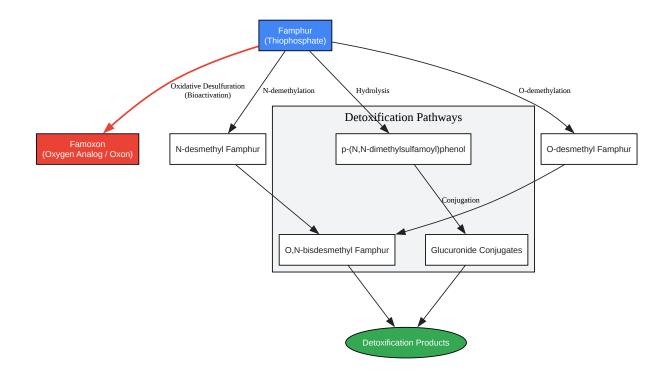




- Bioactivation: Famphur → Famoxon (oxygen analog)
- Detoxification:
 - N-demethylation (observed in insects)[4][15]
 - O-demethylation[2]
 - O,N-bisdesmethylation[2]
 - Hydrolysis to p-(N,N-dimethylsulfamoyl)phenol[3]
 - Conjugation to form glucuronides[2][15]

In rats, the major metabolite was identified as dimethylsulfamoylphenyl glucuronide.[2]





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Caption: Metabolic pathways of **Famphur**.

Excretion

In sheep treated intravenously, 98% of the administered dose was recovered within 48 hours, almost entirely in the urine.[2] After intramuscular administration, 64% of the dose was recovered in excreta after 72 hours.[2]

Toxicology

The toxicity of **famphur** is primarily attributed to famoxon.[1][3] Comparative toxicity studies in mice have quantified the acute oral toxicity of **famphur**, famoxon, and several other metabolites, highlighting the toxicological significance of the oxygen analog.



| Compound | Acute Oral LD₅₀ (mg/kg BW) in Mice | Relative Toxicity Reference |
|--|---------------------------------------|-----------------------------|
| Famoxon | 18 | [3] |
| Famphur | 27 | [3] |
| O,N-bisdesmethylfamphur | 860 | [3] |
| O-desmethylfamphur | 2,270 | [3] |
| p-(N,N- dimethylsulfamoyl)phenol | 2,290 | [3] |
| p-(N-methylsulfamoyl)phenol | 2,500 | [3] |
| p-hydroxybenzenesulfonic acid | 6,400 | [3] |
| p-(N,N- dimethylsulfamoyl)phenyl glucuronide | >5,000 | [3] |

Experimental Protocols Acute Oral Toxicity (LD50) Determination

A standard protocol for determining the acute oral LD50 involves the following steps:

- Animal Model: Use of a specific strain of laboratory animal, such as Swiss-Webster mice.
- Dose Preparation: The test compound (e.g., **famphur**, famoxon) is dissolved or suspended in a suitable vehicle (e.g., corn oil). A range of graded doses is prepared.
- Administration: Animals are fasted overnight and then administered a single dose of the compound via oral gavage. A control group receives the vehicle only.
- Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for a set period, typically 24 to 48 hours.
- Data Analysis: The mortality data at each dose level is used to calculate the LD₅₀ value, the dose estimated to be lethal to 50% of the test population, using appropriate statistical



methods (e.g., probit analysis).

In Vitro Cholinesterase Inhibition Assay

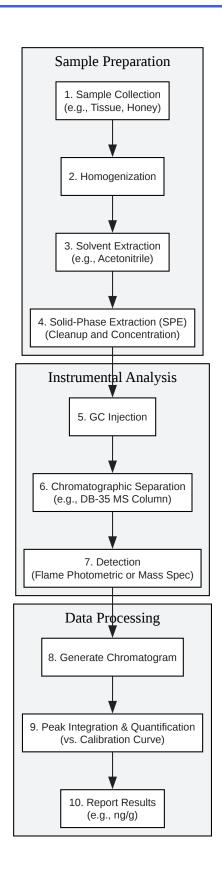
This protocol measures the potency of a compound in inhibiting AChE activity.

- Enzyme Source: Acetylcholinesterase is prepared from sources such as homogenized house fly heads, human erythrocytes, or as a purified recombinant protein.[4][16]
- Inhibitor Preparation: Serial dilutions of the inhibitors (**famphur** and famoxon) are prepared in a suitable buffer.
- Incubation: A fixed amount of the AChE enzyme preparation is pre-incubated with the various concentrations of the inhibitor for a defined period to allow for enzyme-inhibitor binding.
- Enzymatic Reaction: The reaction is initiated by adding a substrate, typically
 acetylthiocholine, along with a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid)
 (DTNB).
- Detection: As AChE hydrolyzes acetylthiocholine, the product reacts with DTNB to produce a yellow-colored compound, which is measured spectrophotometrically.
- Data Analysis: The rate of color change is proportional to enzyme activity. The inhibition at each inhibitor concentration is calculated relative to a control without inhibitor. This data is used to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition).

Residue Analysis by Gas Chromatography (GC)

This protocol outlines a general method for detecting **famphur** residues in biological or environmental samples.[2][17]





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Caption: Workflow for Famphur residue analysis using GC.



Conclusion

Famphur is an effective organothiophosphate insecticide whose biological activity is dependent on its metabolic conversion to the potent acetylcholinesterase inhibitor, famoxon. While rapidly metabolized and excreted in mammals, the high toxicity of the famoxon metabolite necessitates careful handling and adherence to prescribed usage guidelines. The significant difference in toxicity between famoxon and other metabolites underscores the critical role of the oxidative desulfuration pathway in its mechanism of action. The analytical and experimental protocols described provide a framework for the continued study and monitoring of these compounds.

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References

- 1. Famphur Hazards to Fish, Wildlife, and Invertebrates: A Synoptic Review [pubs.usgs.gov]
- 2. Famphur | C10H16NO5PS2 | CID 5859 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. datapdf.com [datapdf.com]
- 5. Famoxon | 960-25-8 | Benchchem [benchchem.com]
- 6. accustandard.com [accustandard.com]
- 7. accustandard.com [accustandard.com]
- 8. accustandard.com [accustandard.com]
- 9. chemwhat.com [chemwhat.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structures of paraoxon-inhibited human acetylcholinesterase reveal perturbations of the acyl loop and the dimer interface PubMed [pubmed.ncbi.nlm.nih.gov]



- 13. Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Famphur Hazards to Fish, Wildlife, and Invertebrates: A Synoptic Review | U.S. Geological Survey [usgs.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
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